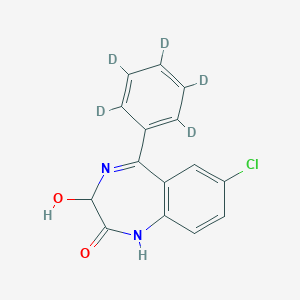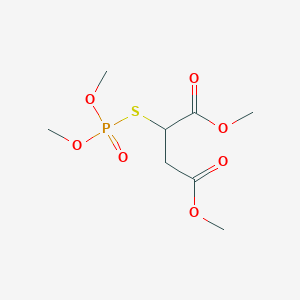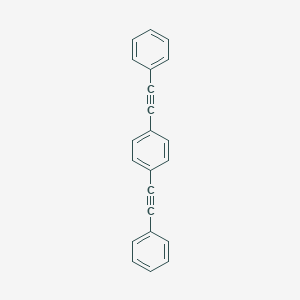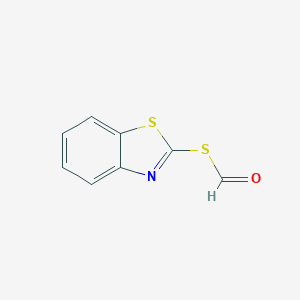
Methanethioic acid, S-2-benzothiazolyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanethioic acid, S-2-benzothiazolyl ester (9CI), commonly known as MBT, is a chemical compound that has been widely used in various industrial applications. MBT is a thiazole derivative that possesses a variety of interesting properties, including antimicrobial, antioxidant, and anticancer activities.
Wirkmechanismus
The mechanism of action of MBT is not fully understood. However, it is believed that MBT exerts its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. MBT may also interfere with the DNA replication process in bacteria and fungi. As for its antioxidant and anticancer properties, MBT is thought to act by scavenging free radicals and inducing apoptosis in cancer cells.
Biochemical and physiological effects:
MBT has been shown to have low toxicity and is generally considered safe for use in various applications. However, studies have also shown that MBT can cause skin irritation and allergic reactions in some individuals. In addition, MBT has been found to have a negative impact on aquatic life, and its use in industrial applications is regulated in some countries.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MBT in lab experiments is its low toxicity and wide range of applications. However, MBT is also known to be unstable in the presence of light and air, which can complicate its use in certain experiments. In addition, the synthesis of MBT can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the study of MBT. One area of research is the development of more efficient and environmentally friendly methods for the synthesis of MBT. Another direction is the investigation of MBT as a potential therapeutic agent for the treatment of various diseases, including cancer and microbial infections. Finally, the use of MBT in various industrial applications, such as rubber production and water treatment, can also be further explored to improve efficiency and reduce environmental impact.
Conclusion:
In conclusion, MBT is a thiazole derivative with a wide range of interesting properties. Its antimicrobial, antioxidant, and anticancer activities make it a promising candidate for various applications. However, its use is also associated with some limitations, such as its instability and potential negative impact on the environment. Further research is needed to fully understand the mechanism of action of MBT and to explore its potential in various applications.
Synthesemethoden
MBT can be synthesized by the reaction of 2-mercaptobenzothiazole with methyl chloroformate in the presence of triethylamine. The reaction yields MBT as a white crystalline solid with a melting point of 132-135°C.
Wissenschaftliche Forschungsanwendungen
MBT has been extensively studied for its antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. MBT has also been investigated for its antioxidant and anticancer properties. Studies have shown that MBT can scavenge free radicals and inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
131123-87-0 |
|---|---|
Produktname |
Methanethioic acid, S-2-benzothiazolyl ester (9CI) |
Molekularformel |
C8H5NOS2 |
Molekulargewicht |
195.3 g/mol |
IUPAC-Name |
S-(1,3-benzothiazol-2-yl) methanethioate |
InChI |
InChI=1S/C8H5NOS2/c10-5-11-8-9-6-3-1-2-4-7(6)12-8/h1-5H |
InChI-Schlüssel |
NDVPBWSNPLRAGV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SC=O |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)SC=O |
Synonyme |
Methanethioic acid, S-2-benzothiazolyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



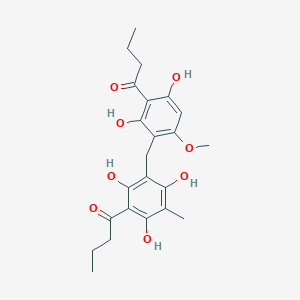


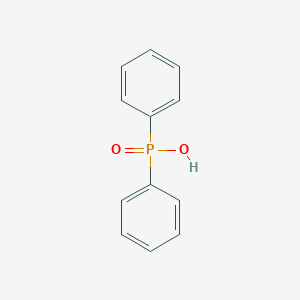


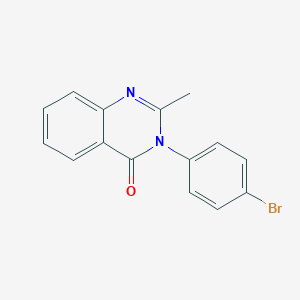
![3-[(4-Methylphenyl)sulfonyl]propanoic acid](/img/structure/B159314.png)
